molecular formula C10H11F3N2O B1387556 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 908111-34-2

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1387556
CAS No.: 908111-34-2
M. Wt: 232.2 g/mol
InChI Key: OFQAFLDKWBQAJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, nirmatrelvir MTBE solvate, was synthesized from the starting material methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate, HCl salt in six steps . Compound (20), used in the fourth step of Scheme 1A, is synthesized in two reactions . Another source mentions a process for the preparation of 6, 6-dimethyl-3-azabicyclo- [3.1.0]-hexane compounds and enantiomeric salts thereof .

Scientific Research Applications

Computational Studies and Tautomerism

  • Computational Analysis of Tautomers : Computational studies on derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one, including 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, have been performed to establish the most stable tautomer, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).

Structural and Supramolecular Studies

  • Crystal Structure and Tautomerism : X-ray crystallography and multinuclear magnetic resonance spectroscopy were used to characterize and establish the most stable tautomer of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the 6,6-dimethyl variant (Claramunt et al., 2006).
  • Structural Effects of Fluorination : The structures of fluorinated NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, have been analyzed to understand the effect of fluorination on supramolecular structure, with studies on hydrogen bonds and aromatic interactions (Teichert et al., 2007).

Synthesis and Chemical Reactions

  • Regioselective Synthesis : Studies have focused on the regioselective synthesis of polyfluoroalkyl-substituted derivatives of 1H-indazol-4(5H)-ones, demonstrating high selectivity in the formation of these compounds (Khlebnikova et al., 2012).
  • Cycloaddition Reactions : Research on 1,3-dipolar cycloaddition reactions involving 5-arylmethylidene derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-ones has been conducted, focusing on the formation of novel spiro[indazole-5,3′-pyrazole] derivatives (Ren, Kuang, & Li, 2018).

Supramolecular Assembly

  • Perfluorinated Indazolato Metal Complexes : Research into the formation of perfluorinated indazolato coinage metal complexes explores diverse stoichiometry and supramolecular assembly, highlighting the role of extended aromaticity and electron-withdrawing properties (Kleinwächter et al., 2013).

Fluorinated Azo-Compounds

  • Conversion into Indazoles : Studies on the thermal conversion of fluorinated azo-compounds into indazoles have been conducted, offering insights into the formation of specific indazole derivatives (Alty & Banks, 1988).

Properties

IUPAC Name

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQAFLDKWBQAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657814
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908111-34-2
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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